molecular formula C5H4F2N2O2 B2870837 2-(Difluoromethyl)-1,3-oxazole-4-carboxamide CAS No. 2344680-15-3

2-(Difluoromethyl)-1,3-oxazole-4-carboxamide

Cat. No.: B2870837
CAS No.: 2344680-15-3
M. Wt: 162.096
InChI Key: XAMLYDXCGDYINX-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-1,3-oxazole-4-carboxamide is a compound of significant interest in the field of organic chemistry. It features a difluoromethyl group attached to an oxazole ring, which is further substituted with a carboxamide group. This unique structure imparts distinct chemical properties, making it valuable for various applications in scientific research and industry.

Mechanism of Action

Target of Action

The compound 2-(Difluoromethyl)-1,3-oxazole-4-carboxamide primarily targets Histone Deacetylase 6 (HDAC6) . HDAC6 is an important target for the treatment of oncological and non-oncological diseases . It plays a pivotal role as an epigenetic regulator, thereby holding significant promise as a therapeutic target for a range of conditions, including cancer, inflammation, and neurodegenerative diseases .

Mode of Action

The compound interacts with its targets through a unique mechanism. The inhibition mechanism involves the formation of a difluoroacetylhydrazide (DFAcH), which is generated in situ by the HDAC6-catalyzed hydrolysis of the DFMO warhead . This reaction involves the nucleophilic attack of the zinc-bound water to the sp2 carbon adjacent to the difluoromethyl moiety, followed by a ring opening of the oxadiazole .

Biochemical Pathways

The compound affects the biochemical pathways related to the deacetylation of lysine side chains of non-histone proteins . HDAC6, the target of the compound, is primarily located in the cytoplasm and deacetylates lysine side chains of non-histone proteins . It plays a pivotal role in modulating cortactin, the Alzheimer-related tau protein, and the chaperone HSP90 . Consequently, HDAC6 is crucial for various cellular processes, including cell motility, proliferation, apoptosis, and the aggresomal pathway .

Pharmacokinetics

The incorporation of the difluoromethyl group has been observed to enhance the lipophilicity and metabolic stability of compounds, both of which are critical considerations in the field of medication design .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on HDAC6. By inhibiting HDAC6, the compound can modulate various cellular processes, including cell motility, proliferation, apoptosis, and the aggresomal pathway .

Action Environment

The action environment of the compound can influence its action, efficacy, and stability. For instance, the biological environment can slightly change the molecular structure of DFMO . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-1,3-oxazole-4-carboxamide typically involves the difluoromethylation of oxazole derivatives. One common method includes the reaction of oxazole with difluoromethylating agents under controlled conditions. The reaction is often catalyzed by metal-based catalysts to enhance the efficiency and yield of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and solvent choice, to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-1,3-oxazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid, while reduction could produce oxazole-4-amine derivatives .

Scientific Research Applications

2-(Difluoromethyl)-1,3-oxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug candidate for various diseases due to its unique chemical properties.

    Industry: It is utilized in the production of specialty chemicals and materials with specific desired properties.

Comparison with Similar Compounds

  • Difluoromethyl phenyl sulfide
  • Difluoromethyl pyrroles
  • Difluoromethylated heteroarenes

Comparison: Compared to these similar compounds, 2-(Difluoromethyl)-1,3-oxazole-4-carboxamide stands out due to its unique oxazole ring structure, which imparts distinct chemical and biological properties. The presence of the carboxamide group further enhances its versatility in various chemical reactions and applications .

Properties

IUPAC Name

2-(difluoromethyl)-1,3-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2O2/c6-3(7)5-9-2(1-11-5)4(8)10/h1,3H,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMLYDXCGDYINX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)C(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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